molecular formula C13H8N2O2S B2439758 3-Nitro-4-(phenylsulfanyl)benzonitrile CAS No. 33358-29-1

3-Nitro-4-(phenylsulfanyl)benzonitrile

Cat. No. B2439758
CAS RN: 33358-29-1
M. Wt: 256.28
InChI Key: NSLBAXFNDWLRIM-UHFFFAOYSA-N
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Description

3-Nitro-4-(phenylsulfanyl)benzonitrile, also known as NPBN, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the benzonitrile family and has a molecular weight of 295.33 g/mol. NPBN is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Scientific Research Applications

Corrosion Inhibition in Mild Steel

One application of benzonitrile derivatives, like 3-Nitro-4-(phenylsulfanyl)benzonitrile, is in the field of corrosion inhibition. A study investigated the efficacy of benzonitrile derivatives in preventing corrosion of mild steel in acidic environments. This research highlighted that these compounds are excellent corrosion inhibitors, with one particular benzonitrile derivative showing superior performance. The study combined experimental methods with computational simulations like Density Functional Theory (DFT) and molecular dynamics to understand the molecular interactions responsible for corrosion inhibition (Chaouiki et al., 2018).

Photolytic Reactions in Organic Chemistry

In another study, the photolysis of benzonitrile derivatives was examined to understand the reaction pathways and intermediates in organic synthesis. This research found that photolysis leads to various products, indicating complex reaction mechanisms. Such studies are crucial for developing new synthetic routes in organic chemistry (Holm et al., 1976).

Applications in Organic Synthesis

Benzonitrile derivatives are also used in organic synthesis, particularly in regioselective reactions. One study described the first regiocontrol of nitrile oxide cycloadditions, demonstrating the selective formation of various organic compounds. This indicates the potential of benzonitrile derivatives in synthesizing complex organic molecules (Kanemasa et al., 1992).

properties

IUPAC Name

3-nitro-4-phenylsulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c14-9-10-6-7-13(12(8-10)15(16)17)18-11-4-2-1-3-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLBAXFNDWLRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(phenylsulfanyl)benzonitrile

Synthesis routes and methods

Procedure details

A solution of sodium thiophenolate (16.29 g, 123.3 mmol) in 150 mL of DMF was heated at 100° C. with 4-chloro-3-nitrobenzonitrile (15.0 g, 82.2 mmol) with stirring for 24 hours. Cooled to room temperature and diluted with EtOAc. Washed with water and dried the organic layer over MgSO4. Filtered and concentrated under vacuum giving the title compound, which was purified by silica gel column chromatography eluting with 5% EtOAc/hexane giving a yellow solid (4.0 g, 19%).
Quantity
16.29 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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